3-Hydroxy-5-(morpholin-4-yl)thiophene-2-carbonitrile
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Overview
Description
3-Hydroxy-5-(morpholin-4-yl)thiophene-2-carbonitrile is a heterocyclic compound that features a thiophene ring substituted with a hydroxy group, a morpholine ring, and a cyano group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 3-Hydroxy-5-(morpholin-4-yl)thiophene-2-carbonitrile can be achieved through various synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Industrial production methods may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Hydroxy-5-(morpholin-4-yl)thiophene-2-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydroxy group can be substituted with various functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiophene derivatives.
Scientific Research Applications
3-Hydroxy-5-(morpholin-4-yl)thiophene-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound exhibits potential biological activities, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-(morpholin-4-yl)thiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological activity being studied .
Comparison with Similar Compounds
3-Hydroxy-5-(morpholin-4-yl)thiophene-2-carbonitrile can be compared with other similar compounds, such as:
5-(morpholin-4-yl)-2-phenylthiophene-3-carbonitrile: This compound also features a morpholine ring and a cyano group but differs in the substitution pattern on the thiophene ring.
2- { [2- (Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: This compound contains a pyridine ring instead of a thiophene ring and exhibits different biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61125-00-6 |
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Molecular Formula |
C9H10N2O2S |
Molecular Weight |
210.26 g/mol |
IUPAC Name |
3-hydroxy-5-morpholin-4-ylthiophene-2-carbonitrile |
InChI |
InChI=1S/C9H10N2O2S/c10-6-8-7(12)5-9(14-8)11-1-3-13-4-2-11/h5,12H,1-4H2 |
InChI Key |
YMIFSRSPOXHSGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=C(S2)C#N)O |
Origin of Product |
United States |
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